molecular formula C8H8FNO2 B6179195 1-fluoro-3-(1-nitroethyl)benzene CAS No. 29865-67-6

1-fluoro-3-(1-nitroethyl)benzene

Cat. No. B6179195
CAS RN: 29865-67-6
M. Wt: 169.2
InChI Key:
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Description

1-Fluoro-3-(1-nitroethyl)benzene, also known as FNEB, is a synthetic aromatic compound that has been used in a wide range of scientific research applications. FNEB is a nitroaromatic compound, meaning it contains a nitro group (-NO2) attached to an aromatic ring. It is a colorless, crystalline solid with a melting point of 40-41°C. FNEB is a relatively stable compound with a low vapor pressure, making it suitable for use in laboratory experiments.

Mechanism of Action

1-fluoro-3-(1-nitroethyl)benzene is known to be metabolized by the human body through a two-step process. In the first step, the nitro group is reduced to an amine group by an enzyme called nitroreductase. In the second step, the amine group is then further metabolized by an enzyme called cytochrome P450 to form a variety of metabolites. These metabolites are then further metabolized by the body and eventually excreted.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the human body. It has been found to be toxic to human cells in vitro, and has been found to induce DNA damage in human cells. In addition, this compound has been found to be an inhibitor of cytochrome P450 enzymes, which can lead to changes in the metabolism of other drugs and chemicals.

Advantages and Limitations for Lab Experiments

1-fluoro-3-(1-nitroethyl)benzene has several advantages for use in laboratory experiments. It is a relatively stable compound with a low vapor pressure, making it suitable for use in experiments. In addition, this compound is a relatively inexpensive compound, making it a cost-effective choice for laboratory research.
On the other hand, this compound also has several limitations for use in laboratory experiments. It is known to be toxic to human cells in vitro, and it can induce DNA damage in human cells. In addition, this compound is an inhibitor of cytochrome P450 enzymes, which can lead to changes in the metabolism of other drugs and chemicals.

Future Directions

There are a number of potential future directions for research related to 1-fluoro-3-(1-nitroethyl)benzene. These include further research into its biochemical and physiological effects on the human body, as well as research into the mechanisms of its metabolism and toxicity. In addition, further research into the synthesis of this compound and other nitroaromatic compounds may lead to the development of more efficient and cost-effective synthesis methods. Finally, research into the use of this compound in the synthesis of pharmaceuticals, agrochemicals, and dyes may lead to the development of new and improved products.

Synthesis Methods

The synthesis of 1-fluoro-3-(1-nitroethyl)benzene can be achieved through a two-step process involving the reaction of 1-fluoro-3-nitrobenzene with ethylene oxide. In the first step, ethylene oxide is reacted with 1-fluoro-3-nitrobenzene in the presence of a base catalyst, such as pyridine, to form 1-fluoro-3-nitroethylbenzene. In the second step, this intermediate is then reacted with a strong acid, such as sulfuric acid, to yield this compound.

Scientific Research Applications

1-fluoro-3-(1-nitroethyl)benzene has been used in a wide range of scientific research applications. It has been used as a model compound for studying the effects of nitroaromatic compounds on the environment, as well as for studying the metabolism and toxicity of nitroaromatic compounds. This compound has also been used as a model compound for studying the effects of nitroaromatic compounds on the human body. In addition, this compound has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and dyes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoro-3-(1-nitroethyl)benzene involves the nitration of 1-fluoro-3-(chloromethyl)benzene followed by reduction of the nitro group.", "Starting Materials": [ "1-fluoro-3-(chloromethyl)benzene", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "1. Nitration of 1-fluoro-3-(chloromethyl)benzene with a mixture of nitric acid and sulfuric acid to obtain 1-fluoro-3-(chloromethyl)-4-nitrobenzene.", "2. Reduction of the nitro group using hydrogen gas and palladium on carbon catalyst in the presence of sodium hydroxide to obtain 1-fluoro-3-(1-nitroethyl)benzene." ] }

CAS RN

29865-67-6

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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